molecular formula C9H9BrFNO2 B2865876 Ethyl 2-amino-3-bromo-6-fluorobenzoate CAS No. 1509618-99-8

Ethyl 2-amino-3-bromo-6-fluorobenzoate

Cat. No.: B2865876
CAS No.: 1509618-99-8
M. Wt: 262.078
InChI Key: KGFJZHRDFRZUBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-3-bromo-6-fluorobenzoate is a chemical compound with the CAS Number: 1509618-99-8 . It has a molecular weight of 262.08 . The compound is typically stored at 4 degrees Celsius and is usually in liquid form .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C9H9BrFNO2/c1-2-14-9(13)7-6(11)4-3-5(10)8(7)12/h3-4H,2,12H2,1H3 . This code provides a specific description of the structure of the molecule.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 262.08 . The compound is typically stored at 4 degrees Celsius .

Scientific Research Applications

Synthesis of Fluoroquinolone Analogs

Ethyl 2-amino-3-bromo-6-fluorobenzoate is a precursor in the synthesis of fluoroquinolone analogs. For instance, it can be reacted with different compounds to produce ofloxacin analogs, highlighting its versatility in the modification of antibiotic structures and enhancing their activity or specificity. This application is crucial in the development of new antibiotics to combat resistant bacterial strains (Rádl et al., 1991).

Carbohydrate Synthesis

In carbohydrate chemistry, fluorobenzoyl groups derived from compounds like this compound serve as protective groups in the synthesis of glycopeptides. This method significantly reduces the β-elimination of O-linked carbohydrates, thereby offering a more efficient pathway to synthesize complex glycopeptide structures while maintaining the integrity of the glycosidic bond (Sjölin & Kihlberg, 2001).

Development of Fluorinated Indoles

The compound also finds application in the synthesis of fluorinated indoles, where it is used to introduce fluorine motifs into pharmaceutical molecules. This process is notable for its high efficiency and functional group compatibility, making it suitable for the late-stage modification of drugs and natural products. The addition of fluorine can significantly alter the biological activity and physical properties of molecules, demonstrating the compound's utility in drug discovery and development (Sheng et al., 2021).

Antitumor Activity

This compound is also involved in the synthesis of amino acid ester derivatives containing 5-fluorouracil, a well-known antitumor agent. These derivatives have shown to possess significant inhibitory effects against cancer cell lines, exemplifying the compound's role in the development of new chemotherapeutic agents (Xiong et al., 2009).

Crystal Structure Analysis

Moreover, this compound aids in crystal structure analysis, helping to understand molecular configurations and interactions. Its derivatives have been used to study intramolecular and intermolecular hydrogen bonding, which is fundamental in the design of materials and active pharmaceutical ingredients (Dehua & Xiaoyan, 2008).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing face protection .

Mechanism of Action

Target of Action

The primary targets of Ethyl 2-amino-3-bromo-6-fluorobenzoate are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .

Mode of Action

It is known that the compound contains functional groups that are common in many bioactive molecules, suggesting potential interactions with biological targets .

Biochemical Pathways

The presence of amino, bromo, and fluoro groups in its structure suggests that it may interact with a variety of enzymes and receptors, potentially affecting multiple pathways .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. As research progresses, we can expect to gain a better understanding of these effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be affected by temperature, as suggested by its storage recommendations . Other factors, such as pH and the presence of other chemicals, may also influence its action and efficacy.

Properties

IUPAC Name

ethyl 2-amino-3-bromo-6-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO2/c1-2-14-9(13)7-6(11)4-3-5(10)8(7)12/h3-4H,2,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFJZHRDFRZUBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1N)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.